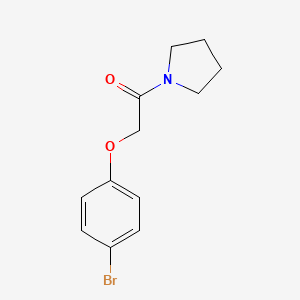
2-(4-Bromophenoxy)-1-(1-pyrrolidinyl)ethanone
描述
2-(4-Bromophenoxy)-1-(1-pyrrolidinyl)ethanone is an organic compound that features a bromophenyl group and a pyrrolidinyl group connected through an ethanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-(1-pyrrolidinyl)ethanone typically involves the reaction of 4-bromophenol with 2-chloro-1-(1-pyrrolidinyl)ethanone. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(4-Bromophenoxy)-1-(1-pyrrolidinyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromophenoxy)acetic acid.
Reduction: Formation of 2-(4-bromophenoxy)-1-(1-pyrrolidinyl)ethanol.
Substitution: Formation of 2-(4-substituted phenoxy)-1-(1-pyrrolidinyl)ethanone derivatives.
科学研究应用
2-(4-Bromophenoxy)-1-(1-pyrrolidinyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Bromophenoxy)-1-(1-pyrrolidinyl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(1-pyrrolidinyl)ethanone
- 2-(4-Fluorophenoxy)-1-(1-pyrrolidinyl)ethanone
- 2-(4-Methylphenoxy)-1-(1-pyrrolidinyl)ethanone
Uniqueness
2-(4-Bromophenoxy)-1-(1-pyrrolidinyl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(4-bromophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQYDVFUCBOCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
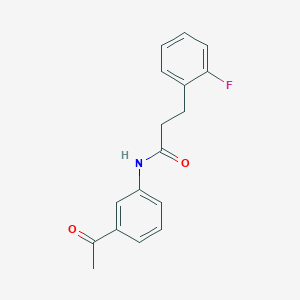
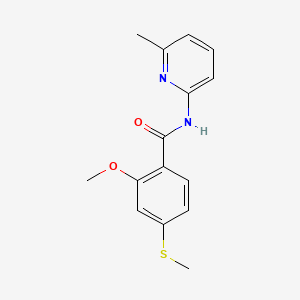
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)
![1-(4-Methylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5783101.png)
![N-[(E)-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5783109.png)
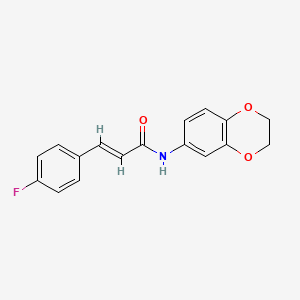
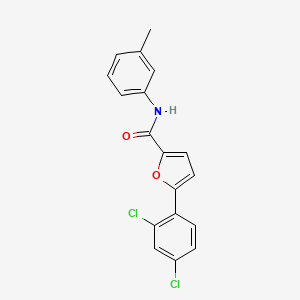
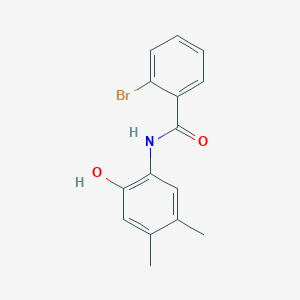
![Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate](/img/structure/B5783143.png)
![N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B5783145.png)
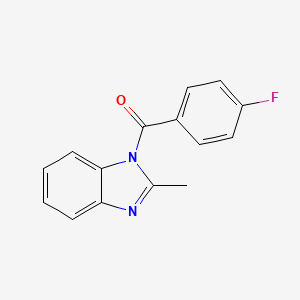
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
![6-Naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B5783156.png)
![3-ethoxy-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5783164.png)
